molecular formula C13H14BrClN4O2 B13862063 Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate

Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate

Cat. No.: B13862063
M. Wt: 373.63 g/mol
InChI Key: IJKLIGBVJCOLCS-UHFFFAOYSA-N
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Description

Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate is a complex organic compound featuring a unique imidazo[1,5-a]pyrazine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate heterocyclic amines with diazonium salts, followed by halogenation and esterification reactions . The reaction conditions often include the use of solvents like ethanol and toluene, with temperature control and specific catalysts to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol and toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular pathways involved are still under investigation, but it is believed to affect cell cycle progression and induce apoptosis in certain cancer cell lines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate is unique due to the presence of both bromine and chlorine atoms, which can be selectively modified to create a variety of derivatives. This versatility makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C13H14BrClN4O2

Molecular Weight

373.63 g/mol

IUPAC Name

methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate

InChI

InChI=1S/C13H14BrClN4O2/c1-21-12(20)8-3-2-5-18(7-8)13-17-10(14)9-11(15)16-4-6-19(9)13/h4,6,8H,2-3,5,7H2,1H3

InChI Key

IJKLIGBVJCOLCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN(C1)C2=NC(=C3N2C=CN=C3Cl)Br

Origin of Product

United States

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